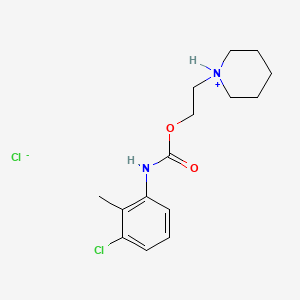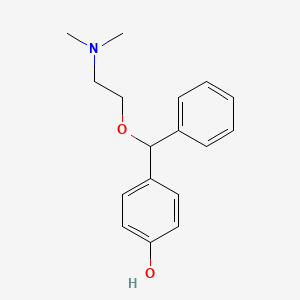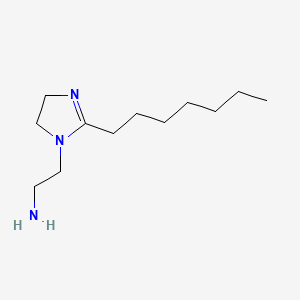
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves several steps. One common method includes the condensation of formaldehyde with isobutyraldehyde to produce hydroxypivalaldehyde. This intermediate is then converted into its cyanohydrin, followed by acidic hydrolysis and lactonization using gaseous hydrogen chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of specific catalysts and reagents ensures the efficient and high-yield production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties, and in industry, it is utilized in the production of various chemical products .
Mécanisme D'action
The mechanism of action of Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Propiophenone, alpha,alpha-dimethyl-beta-(dimethylamino)-, hydrochloride include (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(4-biphenylyl)propiophenone and (S)-alpha,alpha-Dimethyl-beta-hydroxy-beta-(2-naphthyl)propiophenone .
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties. These differences make it suitable for specific applications that other compounds may not be able to achieve.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization.
Propriétés
Numéro CAS |
24206-69-7 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
3-(dimethylamino)-3-methyl-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2,14(3)4)10-12(15)11-8-6-5-7-9-11;/h5-9H,10H2,1-4H3;1H |
Clé InChI |
BDWBXAYAZSRVBR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)C1=CC=CC=C1)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)





